molecular formula C9H10ClNO B14704168 1H-2,3-Benzoxazine, 3,4-dihydro-6-chloro-3-methyl- CAS No. 21977-36-6

1H-2,3-Benzoxazine, 3,4-dihydro-6-chloro-3-methyl-

Cat. No.: B14704168
CAS No.: 21977-36-6
M. Wt: 183.63 g/mol
InChI Key: GUSWHRCHZVQFKH-UHFFFAOYSA-N
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Description

1H-2,3-Benzoxazine, 3,4-dihydro-6-chloro-3-methyl- is a chemical compound with the molecular formula C9H10ClNO It is a derivative of benzoxazine, characterized by the presence of a chlorine atom at the 6th position and a methyl group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-2,3-Benzoxazine, 3,4-dihydro-6-chloro-3-methyl- typically involves the reaction of 2-amino-5-chlorotoluene with formaldehyde and phenol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1H-2,3-Benzoxazine, 3,4-dihydro-6-chloro-3-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

1H-2,3-Benzoxazine, 3,4-dihydro-6-chloro-3-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-2,3-Benzoxazine, 3,4-dihydro-6-chloro-3-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione
  • 5-Chloro-3-methyl isatoic anhydride
  • 6-Chloro-8-methyl-1H-benzo[d][1,3]oxazine-2,4-dione

Uniqueness

1H-2,3-Benzoxazine, 3,4-dihydro-6-chloro-3-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields .

Properties

CAS No.

21977-36-6

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

6-chloro-3-methyl-1,4-dihydro-2,3-benzoxazine

InChI

InChI=1S/C9H10ClNO/c1-11-5-8-4-9(10)3-2-7(8)6-12-11/h2-4H,5-6H2,1H3

InChI Key

GUSWHRCHZVQFKH-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=C(CO1)C=CC(=C2)Cl

Origin of Product

United States

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